molecular formula C22H29N3O5S B2851513 2-(4-methoxyphenyl)-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide CAS No. 897610-81-0

2-(4-methoxyphenyl)-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide

Cat. No.: B2851513
CAS No.: 897610-81-0
M. Wt: 447.55
InChI Key: ZYRRQYIGWGXMBT-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide is a useful research compound. Its molecular formula is C22H29N3O5S and its molecular weight is 447.55. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These are a class of G-protein-coupled receptors (GPCRs) and have been cloned and characterized into three different subtypes, namely α1A-, α1B- and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them. This interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The compound affects the biochemical pathways associated with the alpha1-adrenergic receptors. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The interaction of the compound with these receptors can lead to changes in these pathways and their downstream effects.

Pharmacokinetics

The compound exhibits an acceptable pharmacokinetic profile. The in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations identified the promising lead compounds .

Result of Action

The molecular and cellular effects of the compound’s action are primarily seen in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . This can have therapeutic effects in the treatment of various disorders.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5S/c1-29-20-7-3-18(4-8-20)17-22(26)23-11-16-31(27,28)25-14-12-24(13-15-25)19-5-9-21(30-2)10-6-19/h3-10H,11-17H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRRQYIGWGXMBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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